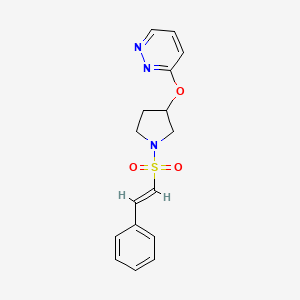

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions, including oxidative coupling, cyclization, and substitution reactions. For instance, a metal-free three-component 1,5-enyne-bicyclization has been used for the construction of sulfonylated pyridazines, highlighting the role of oxidative systems in forming complex heterocyclic structures (Jiang et al., 2016).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using X-ray crystallography, NMR, and computational methods. Structural investigations reveal that these molecules often exhibit planar geometries conducive to π-π interactions and potential coordination to metal ions. The detailed electronic and geometric parameters can be determined through computational studies, providing insight into the reactivity and interaction capabilities of the molecules (Elangovan et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds participate in a variety of chemical reactions, including oxidative cleavage, cycloadditions, and substitutions. Their reactivity is influenced by the substituents on the pyridazine ring, which can dictate the selectivity and outcome of chemical transformations. For example, iodine-mediated aminosulfonylation reactions have been employed to introduce sulfonyl groups into heterocyclic frameworks, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Xu et al., 2019).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are influenced by molecular packing, hydrogen bonding, and the presence of functional groups. Solvate formation, for instance, can significantly affect the solubility and stability of these compounds, highlighting the importance of solvent interactions in the development of pharmaceutical and material applications (Patel & Purohit, 2017).

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine and its derivatives are involved in cycloaddition reactions. For instance, 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles, closely related compounds, are involved in [3+2]-cycloaddition reactions, leading to the formation of novel pyrrolo-pyridazines. This process involves pyrrolidine-derived azomethine ylides and showcases a deviation from the anticipated [4+2]-cycloaddition, highlighting the compound's unique reactivity and potential in synthesizing novel heterocyclic compounds (Deryabina et al., 2006).

Antibacterial Applications

Compounds containing the sulfonamido moiety, similar to the structural framework of this compound, have been synthesized and evaluated for their antibacterial properties. A study demonstrated the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, aimed at combating bacterial infections. Notably, eight of these synthesized compounds exhibited significant antibacterial activities, signifying the potential of these compounds in medical and pharmaceutical applications (Azab et al., 2013).

Cytotoxic Properties

Derivatives of pyrido[3,4-d]pyridazine, which share structural similarities with this compound, have been synthesized and analyzed for their potential cytotoxic properties. The study involved the synthesis of several derivatives and their subsequent characterization using various spectroscopic methods. These compounds underwent crystallographic analysis, and their potential cytotoxicity was evaluated against a range of human cancer cell lines. This research underscores the potential therapeutic applications of these compounds in the treatment of cancer (Wójcicka et al., 2022).

Antimicrobial Agents

The compound's structural framework is conducive to modifications that result in antimicrobial agents. A study presented an efficient methodology for synthesizing pyrazoles and pyrazolo[3,4-d]pyridazines linked to the diaryl sulfone moiety. This synthesis was accomplished using microwave irradiation, highlighting a novel approach to developing potential antimicrobial agents. The synthesized compounds underwent evaluation for their antibacterial and antifungal activities, with many exhibiting promising results (Mady et al., 2016).

Propiedades

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBAUFBLLZIMKS-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)